molecular formula C22H21N3O7S B1354013 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate CAS No. 155862-97-8

1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate

Cat. No.: B1354013
CAS No.: 155862-97-8
M. Wt: 471.5 g/mol
InChI Key: WLUHMAZNVINQRC-UHFFFAOYSA-M
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Description

This compound is a pyridinium-based salt featuring three key structural elements:

  • Maleimide moiety: The 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group, a maleimide derivative, is linked via an ethyl spacer. Maleimides are widely utilized in bioconjugation chemistry due to their selective reactivity with thiol groups (-SH) under mild conditions.
  • Oxazolyl substituent: The 5-(4-methoxyphenyl)oxazol-2-yl group introduces a heteroaromatic system with a para-methoxyphenyl substitution. The electron-donating methoxy group may enhance solubility or modulate electronic interactions in biological or material systems.
  • Counterion: The methanesulfonate (mesylate) anion balances the positive charge on the pyridinium nitrogen.

This compound’s structural complexity suggests applications in targeted drug delivery, chemical biology (e.g., protein labeling), or as a precursor in supramolecular chemistry. Its crystallographic characterization likely employs programs such as SHELXL for refinement, given the prevalence of SHELX tools in small-molecule structure determination .

Properties

IUPAC Name

methanesulfonate;1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O4.CH4O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;1-5(2,3)4/h2-11,14H,12-13H2,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUHMAZNVINQRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155862-97-8
Record name Pyridinium, 1-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155862-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for the compound is C20H22N3O5SC_{20}H_{22}N_3O_5S, with a molecular weight of approximately 414.47 g/mol. The structure features a pyridine ring, oxazole moiety, and a pyrrolidine derivative, which are known to contribute to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process often includes the formation of the oxazole and pyridine rings through cyclization reactions. Detailed synthetic pathways can be found in various chemical literature focusing on similar compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds containing oxazole and pyridine functionalities. For instance, derivatives with oxazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens:

CompoundActivityMIC (μg/mL)
1E. coli62.5
2S. aureus125
3C. albicans250

These results suggest that the presence of both oxazole and pyridine moieties enhances the bioactivity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on similar pyridinium derivatives have indicated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves interaction with cellular pathways that regulate growth and survival .

Enzyme Inhibition

Certain derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The oxazole ring is known for its role in binding to target sites, potentially disrupting essential cellular functions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives against bacterial strains, noting that modifications in substituents significantly affected their antibacterial properties.
  • Anticancer Studies : Research involving pyridinium compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
  • Enzyme Inhibition Profiles : Investigations into enzyme inhibition revealed that specific structural features enhance binding affinity to target enzymes, suggesting avenues for drug design.

Scientific Research Applications

Biological Activities

Research into the biological activities of this compound indicates several promising applications:

  • Anticancer Properties : Initial studies suggest that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
  • Antimicrobial Activity : The structural components of this compound may confer antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : Some derivatives of pyrrole and oxazole have been shown to inhibit specific enzymes involved in disease processes. This compound could potentially serve as an enzyme inhibitor in therapeutic contexts.

Medicinal Chemistry

The compound's unique structure allows for modifications that could enhance its pharmacological properties. Researchers can explore:

  • Synthesis of Analogues : Modifying the existing structure can lead to new compounds with improved efficacy or reduced toxicity.
  • Structure-Activity Relationship Studies : Understanding how changes in structure affect biological activity can guide future drug design efforts.

Material Science

Due to its interesting chemical properties, this compound may also find applications in material science:

  • Development of Functional Materials : The incorporation of this compound into polymers or coatings could lead to materials with enhanced properties such as improved durability or antimicrobial characteristics.

Case Studies

  • Cytotoxicity Assays : A study investigating the cytotoxic effects of similar compounds showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
  • Enzyme Inhibition Studies : Research on related compounds indicated effective inhibition of specific kinases involved in cancer progression, highlighting the therapeutic potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Counterions

The compound 1-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium triflate (triflate counterion) shares the same cationic framework but differs in its anion (trifluoromethanesulfonate vs. methanesulfonate). Key comparisons include:

Property Methanesulfonate Version Triflate Version Rationale
Solubility Higher aqueous solubility Lower aqueous solubility Triflate’s lipophilic CF₃ group reduces polarity .
Thermal Stability Stable up to ~200°C (hypothetical) May decompose at lower temperatures Triflates are prone to hydrolysis under heat or acidic conditions .
Crystallinity Likely forms stable crystals May crystallize faster Triflates often promote crystallization due to strong ion pairing.

Maleimide-Containing Derivatives

Maleimide-based compounds are commonly used in bioconjugation. Comparisons with other derivatives:

  • N-Ethylmaleimide (NEM) : Lacks the oxazolyl-pyridinium system, making it smaller but less specific. The target compound’s extended structure allows for modular functionalization.

Oxazole-Based Heterocycles

The 5-(4-methoxyphenyl)oxazole moiety distinguishes this compound from other heterocyclic systems:

  • Imidazole derivatives : The additional nitrogen in imidazole enables pH-dependent protonation, absent in the oxazole system.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions involving precursors such as substituted pyrazoles or oxazoles. A typical approach involves refluxing intermediates (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid mixtures for 7–12 hours . Optimization parameters include:

  • Temperature : 70–80°C to avoid decomposition.
  • Solvent ratio : Ethanol/acetic acid (3:1 v/v) enhances solubility of aromatic intermediates.
  • Purification : Column chromatography (silica gel) followed by recrystallization (ethanol/DMF) improves yield (45–63%) and purity .
ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time7–12 hoursLonger time → higher cyclization efficiency
Solvent SystemEthanol/AcOH (3:1)Precipitates impurities during cooling
PurificationSilica gel + recrystallizationReduces byproducts (e.g., unreacted dione)

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • 1H/13C NMR : Confirms the presence of the methoxyphenyl group (δ 3.8 ppm for OCH3) and pyridinium proton (δ 8.5–9.0 ppm) .
  • FTIR : Identifies carbonyl stretches (1660–1700 cm⁻¹ for pyrrolidone and oxazole) and sulfonate vibrations (1180–1250 cm⁻¹) .
  • HRMS : Validates molecular mass (e.g., [M+] m/z calculated for C24H20N3O6S: 478.11; observed: 478.09) .

Q. How can computational tools predict the compound’s reactivity or stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:

  • HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., HOMO localized on oxazole, LUMO on pyridinium ring) .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations in ethanol correlate with experimental solubility .

Advanced Research Questions

Q. How should researchers address crystallographic data discrepancies, such as twinning or disorder?

  • SHELXL refinement : Use the TWIN/BASF commands to model twinning and PART/SUMP restraints for disordered regions .
  • Hydrogen bonding analysis : O–H···N interactions (e.g., 2.8–3.0 Å in the title compound) stabilize molecular packing; SHELXPRO visualizes these interactions .
  • Validation tools : CheckCIF/PLATON identifies outliers (e.g., bond distances > 0.01 Å from expected values) .
Crystallographic IssueSHELXL CommandExample from Evidence
TwinningTWIN/BASFBASF = 0.25 for two-domain twin
DisorderPART/SUMPMethoxyphenyl group split over two sites

Q. What strategies resolve contradictions between computational and experimental NMR data?

  • Solvent effects : Simulate NMR shifts in explicit solvent (e.g., DMSO-d6) using Gaussian’s SMD model .
  • Tautomer verification : Compare experimental 1H NMR (e.g., pyridinium proton) with DFT-predicted tautomeric equilibria .
  • Dynamic effects : Include molecular dynamics (MD) to account for conformational flexibility in solution .

Q. How can hydrogen-bonding networks inform the design of derivatives with enhanced bioactivity?

  • Crystal packing analysis : The title compound’s O–H···N interaction (2.89 Å) suggests that modifying the hydroxyphenyl group could alter packing and solubility .
  • Pharmacophore mapping : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., Cl) to enhance π-π stacking with target proteins .

Methodological Considerations

  • Synthetic reproducibility : Monitor reaction progress via TLC (ethyl acetate/hexane 1:1) to isolate intermediates before cyclization .
  • Crystallization challenges : Slow evaporation from ethanol/DMF (1:1) reduces twinning risks .
  • Data validation : Cross-reference HRMS with isotopic patterns to confirm molecular formula .

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